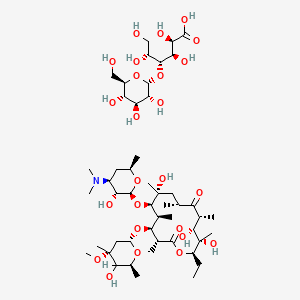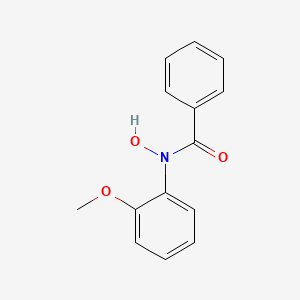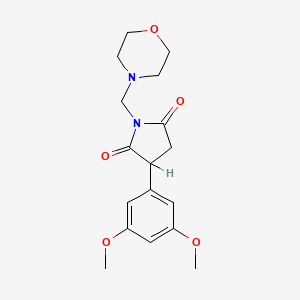
2-(3,5-Dimethoxyphenyl)-N-(morpholino)methylsuccinimide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,5-Dimethoxyphenyl)-N-(morpholino)methylsuccinimide is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a dimethoxyphenyl group, a morpholino group, and a succinimide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethoxyphenyl)-N-(morpholino)methylsuccinimide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Dimethoxyphenyl Intermediate: The starting material, 3,5-dimethoxybenzaldehyde, undergoes a reaction with a suitable reagent, such as an amine, to form the corresponding imine.
Reduction of the Imine: The imine is then reduced to form the amine derivative.
Formation of the Succinimide Derivative: The amine derivative reacts with succinic anhydride to form the succinimide moiety.
Introduction of the Morpholino Group: Finally, the morpholino group is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dimethoxyphenyl)-N-(morpholino)methylsuccinimide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted succinimide derivatives.
Scientific Research Applications
2-(3,5-Dimethoxyphenyl)-N-(morpholino)methylsuccinimide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3,5-Dimethoxyphenyl)-N-(morpholino)methylsuccinimide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through the generation of reactive oxygen species (ROS).
Comparison with Similar Compounds
2-(3,5-Dimethoxyphenyl)-N-(morpholino)methylsuccinimide can be compared with other similar compounds, such as:
2-(3,5-Dimethoxyphenyl)-N-(piperidino)methylsuccinimide: Similar structure but with a piperidino group instead of a morpholino group.
2-(3,5-Dimethoxyphenyl)-N-(pyrrolidino)methylsuccinimide: Contains a pyrrolidino group instead of a morpholino group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity.
Properties
CAS No. |
66064-16-2 |
|---|---|
Molecular Formula |
C17H22N2O5 |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
3-(3,5-dimethoxyphenyl)-1-(morpholin-4-ylmethyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C17H22N2O5/c1-22-13-7-12(8-14(9-13)23-2)15-10-16(20)19(17(15)21)11-18-3-5-24-6-4-18/h7-9,15H,3-6,10-11H2,1-2H3 |
InChI Key |
UBZQQTRRQCIACG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C2CC(=O)N(C2=O)CN3CCOCC3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


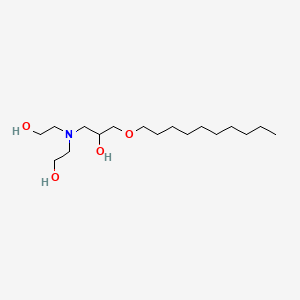
![2,2'-({2-[Bis(hydroxymethyl)amino]-2-oxoethyl}azanediyl)diacetic acid](/img/structure/B14474310.png)
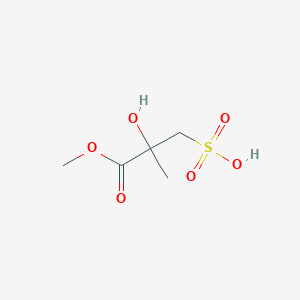
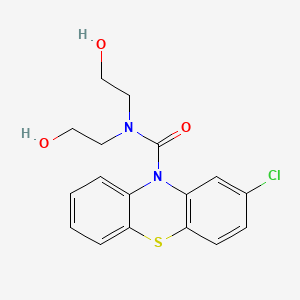
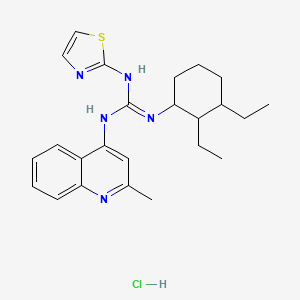
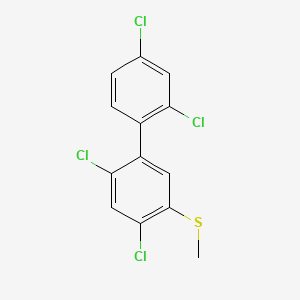

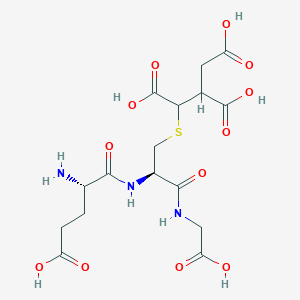
![3-[(Propan-2-yl)sulfanyl]hepta-1,5-dien-4-ol](/img/structure/B14474383.png)

![Benzamide, N-[2-[(2-chloro-4,6-dinitrophenyl)azo]-5-(diethylamino)phenyl]-](/img/structure/B14474399.png)
![2-[(2R,6S)-6-methyloxan-2-yl]acetic acid](/img/structure/B14474400.png)
